2-(3-Methylcyclopentyl)acetaldehyde
Description
2-(3-Methylcyclopentyl)acetaldehyde is an aliphatic aldehyde featuring a cyclopentane ring substituted with a methyl group at the 3-position and an acetaldehyde moiety at the adjacent carbon. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CC=O |
Origin of Product |
United States |
Scientific Research Applications
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Saturation : The cyclopentyl derivative’s smaller, saturated ring likely increases volatility compared to the bulkier cyclohexylidene analogs (Z/E-DMCHA) but reduces it relative to the aromatic 3-methylphenyl derivative .
Analytical Characterization
- Gas Chromatography (GC): Structural analogs with similar boiling points (e.g., chlorophenyl acetaldehydes) exhibit close GC retention times but are distinguishable via mass spectrometry (MS) fragmentation patterns . For instance, DMCHA isomers produce diagnostic fragments at m/z 152(79) and 109(100) , whereas aromatic derivatives like 2-(3-methylphenyl)acetaldehyde likely fragment via benzylic cleavage.
- Artifact Considerations : Oxygenated aldehydes, including acetaldehyde derivatives, are prone to artifact formation during GC analysis, particularly in ozone-rich environments .
Research Findings and Implications
- Pheromone Specificity : The position and stereochemistry of substituents in cyclic acetaldehydes are critical for pheromone efficacy. For example, DMCHA’s unsaturated ring enhances volatility and receptor affinity in beetles, whereas the cyclopentyl analog’s saturated structure may limit its biological role without compensatory functional groups .
- Analytical Challenges : Compounds with near-identical boiling points (e.g., chlorophenyl acetaldehydes) require MS for differentiation, underscoring the need for high-resolution instrumentation when studying 2-(3-Methylcyclopentyl)acetaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
